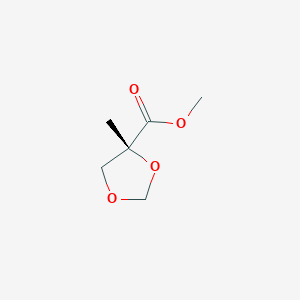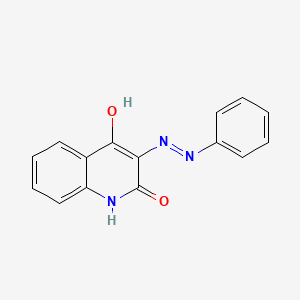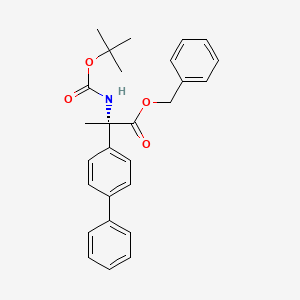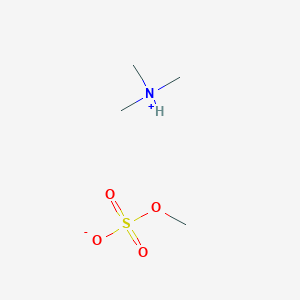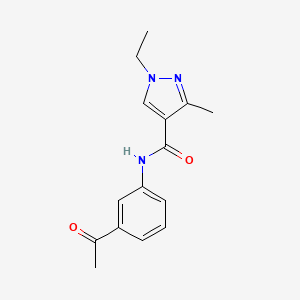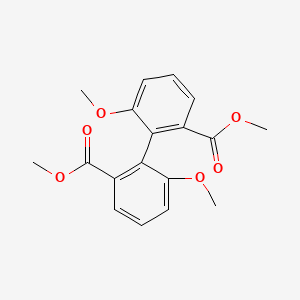![molecular formula C23H23N3O2 B13824376 beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester CAS No. 30165-79-8](/img/structure/B13824376.png)
beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure that includes a beta-alanine backbone, a dicyanoethenyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of beta-alanine with 4-(2,2-dicyanoethenyl)-3-methylphenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and methyl ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dicyanoethenyl group can participate in electron transfer reactions, influencing cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Alanine, N-[3-(acetylamino)-4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
- N-methyl-beta-alanine
Uniqueness
Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanoethenyl group enhances its reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
30165-79-8 |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl 3-[4-(2,2-dicyanoethenyl)-3-methyl-N-(2-phenylethyl)anilino]propanoate |
InChI |
InChI=1S/C23H23N3O2/c1-18-14-22(9-8-21(18)15-20(16-24)17-25)26(13-11-23(27)28-2)12-10-19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 |
Clé InChI |
CKVFZBMKRBUULD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC2=CC=CC=C2)CCC(=O)OC)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


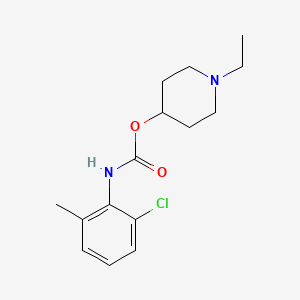
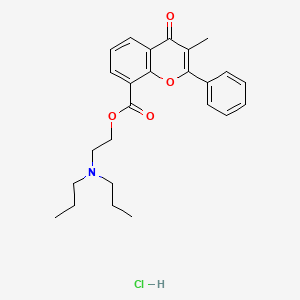
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

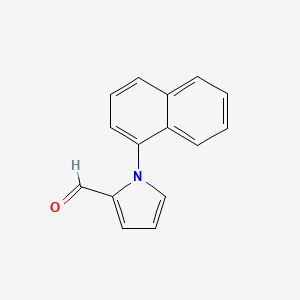
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
